4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
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Overview
Description
4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile: is a complex organic compound that belongs to the class of indeno[1,2-b]pyridines
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules, made up of tubulin, are involved in several crucial cellular processes, including cell division and intracellular transport .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis , which is a form of programmed cell death.
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, affecting various biochemical pathways. This disruption can lead to the arrest of the cell cycle at the S phase , a period during which DNA replication occurs. This disruption can also induce apoptosis, leading to the death of cancer cells .
Pharmacokinetics
It’s worth noting that the compound’s efficacy against cancer cells suggests it has sufficient bioavailability to reach its target sites within the body .
Result of Action
The compound’s action results in the arrest of the cell cycle and the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multiple steps, starting with the construction of the indeno[1,2-b]pyridine core. One common approach is the cyclization of a suitable precursor containing the benzodioxole group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The oxo group in the molecule can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : The cyano group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Primary amines, secondary amines, or alcohols.
Substitution: : Brominated or nitro-substituted derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its derivatives may exhibit biological activity, making it useful in the study of biological processes and the development of new drugs.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
This compound can be compared with other similar indeno[1,2-b]pyridines or benzodioxole-containing compounds. Some similar compounds include:
Indeno[1,2-b]pyridine derivatives: : These compounds share the indeno[1,2-b]pyridine core but may have different substituents or functional groups.
Benzodioxole derivatives: : These compounds contain the benzodioxole group but differ in their core structure or additional substituents.
The uniqueness of 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O3/c1-11-15(9-22)18(12-6-7-16-17(8-12)26-10-25-16)19-20(23-11)13-4-2-3-5-14(13)21(19)24/h2-8H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLHZIZERVLJAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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